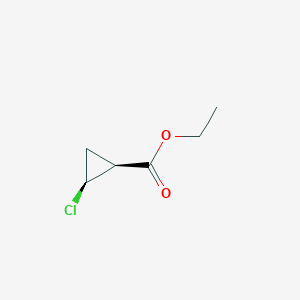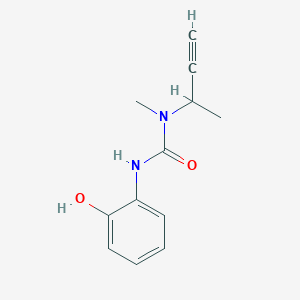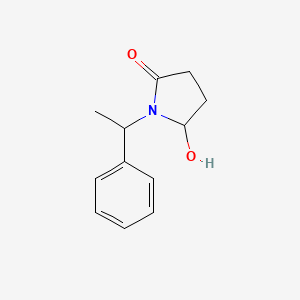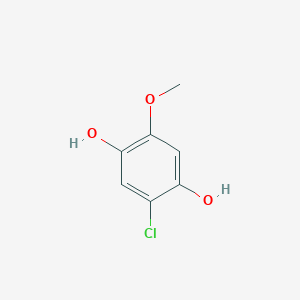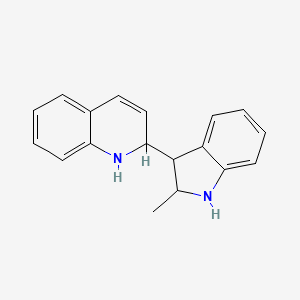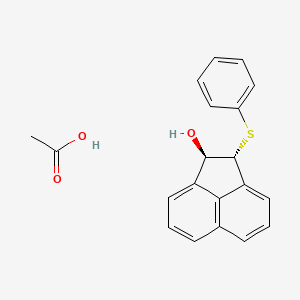
acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol is a complex organic compound that combines the properties of acetic acid with a unique dihydroacenaphthylen-1-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol typically involves multiple steps. One common method includes the reaction of acenaphthene with sulfur to introduce the phenylsulfanyl group, followed by a series of reduction and oxidation reactions to achieve the desired dihydroacenaphthylen-1-ol structure. The final step involves the esterification of the hydroxyl group with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler dihydroacenaphthylen-1-ol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydroacenaphthylen-1-ol derivatives
Substitution: Various substituted acenaphthene derivatives
Applications De Recherche Scientifique
Acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific receptors, modulating various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol: Lacks the (1R,2R) configuration, resulting in different stereochemistry and potentially different biological activity.
Acetic acid;1,2-dihydroacenaphthylen-1-ol: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
Uniqueness
Acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol is unique due to its specific stereochemistry and the presence of the phenylsulfanyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64545-60-4 |
|---|---|
Formule moléculaire |
C20H18O3S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C18H14OS.C2H4O2/c19-17-14-10-4-6-12-7-5-11-15(16(12)14)18(17)20-13-8-2-1-3-9-13;1-2(3)4/h1-11,17-19H;1H3,(H,3,4)/t17-,18-;/m1./s1 |
Clé InChI |
OXXKWFHAGPHSOE-JAXOOIEVSA-N |
SMILES isomérique |
CC(=O)O.C1=CC=C(C=C1)S[C@H]2[C@@H](C3=CC=CC4=C3C2=CC=C4)O |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)SC2C(C3=CC=CC4=C3C2=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


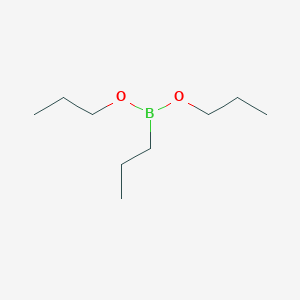
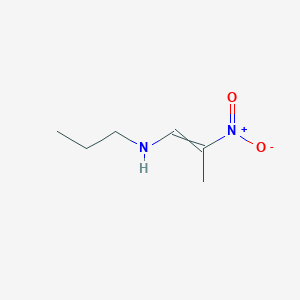
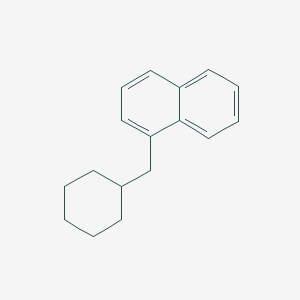
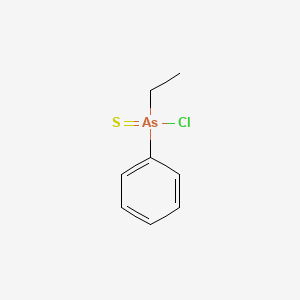
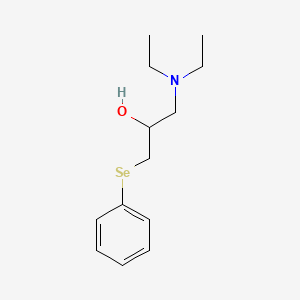
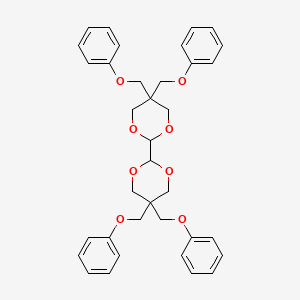
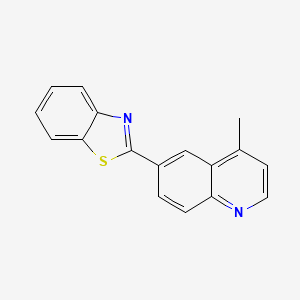
![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)
